4-nitro-N-(5-oxo-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
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Overview
Description
4-nitro-N-(5-oxo-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 4-nitro-N-(5-oxo-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles and nitriles under oxidative conditions.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.
Formation of the benzamide moiety: This involves the reaction of the triazolo[1,5-a]pyrimidine intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-nitro-N-(5-oxo-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
4-nitro-N-(5-oxo-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitro-N-(5-oxo-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
4-nitro-N-(5-oxo-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in the development of new drugs.
Pyrimidine derivatives: These compounds are known for their therapeutic potential in the treatment of various diseases.
Triazole derivatives: These compounds have applications in chemistry, biology, and medicine, similar to the triazolo[1,5-a]pyrimidine derivatives.
Properties
Molecular Formula |
C18H14N6O4 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-nitro-N-(5-oxo-7-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6O4/c25-15-10-14(11-4-2-1-3-5-11)23-18(19-15)21-17(22-23)20-16(26)12-6-8-13(9-7-12)24(27)28/h1-9,14H,10H2,(H2,19,20,21,22,25,26) |
InChI Key |
DDFCLZBFMRRASF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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